2-(2-Naphthyl)acrylic acid
Description
Historical Context and Evolution of Research on Naphthyl Acrylic Acids
The study of acrylic acids bearing aromatic substituents has a long history in organic chemistry, driven by their utility in synthesis and, in some cases, their interesting chemical properties. Research into naphthyl acrylic acids, in particular, has evolved from initial synthetic preparations to more nuanced investigations of their reactivity and potential applications. Early research often focused on condensation reactions to form these structures. For instance, the Perkin condensation and its modifications have been employed to synthesize related compounds, such as 2-(a-naphthyl)- and 2-(b-naphthyl)-3-furylacrylic acids, from naphthylacetic acids. srce.hr Similarly, the Knoevenagel condensation of 2-naphthaldehyde (B31174) with malonic acid is a well-established route to the isomeric 3-(2-naphthyl)acrylic acid. prepchem.com
While specific seminal papers on the initial synthesis of 2-(2-Naphthyl)acrylic acid are not prominently highlighted in recent literature, its existence and basic properties are cataloged in major chemical databases. ontosight.ainih.gov The evolution of research has seen a shift from simple synthesis to the exploration of these compounds as building blocks in more complex molecular architectures and as monomers for polymer synthesis. The distinct positional isomerism between 1- and 2-substituted naphthyl acrylates has been shown to influence polymerization kinetics and the properties of the resulting polymers, indicating that the specific placement of the acrylic acid moiety on the naphthalene (B1677914) ring is a critical design element.
Significance of the this compound Scaffold in Synthetic and Mechanistic Chemistry
The this compound scaffold is significant due to the unique electronic and steric environment created by the direct attachment of the bulky naphthalene ring to the α-carbon of the acrylic acid. This structure makes it a valuable substrate in modern catalytic reactions, particularly in the field of asymmetric synthesis.
A notable example is the use of α-(2-naphthyl)acrylic acid in palladium-catalyzed asymmetric hydroesterification reactions. In a 2021 study, researchers demonstrated that this compound could be converted into a chiral substituted succinate (B1194679) with high enantioselectivity. prepchem.com This transformation is significant as it creates a chiral center while simultaneously introducing a new carbonyl group, offering an efficient pathway to valuable chiral building blocks from a readily accessible starting material. prepchem.com The reaction proceeded well, indicating that the 2-naphthyl substituent is well-tolerated in this catalytic system. prepchem.com
The reactivity of the acrylic acid moiety, combined with the properties of the naphthalene ring system, also suggests potential for other synthetic transformations. The double bond can, in principle, undergo a variety of addition reactions, while the carboxylic acid group provides a handle for further functionalization, such as amidation or esterification.
Overview of Current Research Trajectories and Open Questions
Current research involving naphthyl acrylic acids is diverse, touching upon materials science, photochemistry, and medicinal chemistry. While much of the recent in-depth research has focused on the isomer, (E)-3-(naphthalen-2-yl)acrylic acid, the findings provide context for the potential research avenues for the 2-isomer. For example, a 2024 study detailed the photomechanical properties of (E)-3-(naphthalen-2-yl)acrylic acid crystals, which undergo a [2+2] photocycloaddition upon UV irradiation. mdpi.comresearchgate.net This work highlights how the naphthalene moiety can impart interesting solid-state photochemical reactivity. Whether this compound exhibits similar or distinct photophysical and photochemical behavior remains an open and intriguing question.
The use of this compound in asymmetric catalysis, as demonstrated by the hydroesterification reaction, points to a promising research trajectory. prepchem.com Further exploration of its utility in other enantioselective transformations could yield novel synthetic methodologies. The development of new chiral ligands and catalytic systems tailored to substrates like this compound could expand the toolbox of synthetic organic chemists.
An underexplored area is the direct investigation of the biological activities of this compound. While its potential for pharmacological effects is noted in databases, ontosight.ai specific studies are needed to validate these possibilities.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H10O2 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-naphthalen-2-ylprop-2-enoic acid |
InChI |
InChI=1S/C13H10O2/c1-9(13(14)15)11-7-6-10-4-2-3-5-12(10)8-11/h2-8H,1H2,(H,14,15) |
InChI Key |
ASSGDWHAWGMQQJ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC2=CC=CC=C2C=C1)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 2 Naphthyl Acrylic Acid and Its Congeners
Regioselective Synthesis of α-Naphthyl Acrylic Acid Derivatives
The regioselective synthesis of α-naphthyl acrylic acid derivatives is crucial for tailoring the properties of these compounds. The position of the acrylic acid moiety on the naphthalene (B1677914) ring significantly influences its chemical and physical characteristics.
Adaptations of Knoevenagel Condensation for α-Substitution Precursors
The Knoevenagel condensation is a cornerstone reaction in organic synthesis for forming carbon-carbon bonds. koreascience.kr It involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.org For the synthesis of 2-(2-Naphthyl)acrylic acid, this reaction is typically adapted by reacting 2-naphthaldehyde (B31174) with a compound containing an active methylene (B1212753) group, such as malonic acid.
A particularly effective variation is the Doebner modification, which utilizes pyridine (B92270) as a basic catalyst and solvent. When malonic acid is used as the active methylene component, the condensation is followed by a decarboxylation step, directly yielding the desired α,β-unsaturated carboxylic acid. wikipedia.org The reaction is driven by the formation of a stable conjugated system. Various catalysts, including weak bases like piperidine (B6355638) or acid catalysts such as silica-supported sodium hydrogen sulphate (NaHSO₄·SiO₂), have been employed to enhance reaction efficiency and yield under milder, often solvent-free, conditions. koreascience.kr
Below is a table summarizing typical conditions and outcomes for the Knoevenagel condensation to produce aryl acrylic acids.
| Carbonyl Precursor | Active Methylene Compound | Catalyst/Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|
| 2-Naphthaldehyde | Malonic Acid | Pyridine | Reflux | This compound | High |
| 2-Methoxybenzaldehyde (B41997) | Thiobarbituric acid | Piperidine/Ethanol | Room Temp | Corresponding enone | Good |
| Various Aldehydes | Malononitrile | NaHSO₄·SiO₂ | Solvent-free, 60°C | α-Cyanoacrylonitriles | Excellent |
| Acrolein | Malonic Acid | Pyridine | - | trans-2,4-Pentadienoic acid | - |
Stereocontrolled Approaches to the Acrylic Acid Moiety
Control over the stereochemistry of the acrylic acid double bond is critical, as the E and Z isomers can exhibit different properties. In the context of the Knoevenagel condensation, the reaction often shows a high degree of stereoselectivity, predominantly yielding the more thermodynamically stable E-isomer. This selectivity is attributed to steric hindrance in the transition state of the condensation-elimination step, which favors the arrangement where the bulky naphthyl group and the carboxylic acid group are on opposite sides of the developing double bond.
For instance, the reaction of 2-methoxybenzaldehyde with thiobarbituric acid initially produces a mixture of E and Z isomers. However, because the isomers can rapidly equilibrate through their common hydroxyl precursor, the more stable Z-isomer is ultimately obtained as the major product. wikipedia.org The use of solid-supported catalysts under solvent-free conditions has also been shown to efficiently produce α,β-unsaturated acids with high E-geometry selectivity. koreascience.kr
Catalytic Synthesis of this compound Derivatives
Catalytic methods offer powerful alternatives for synthesizing acrylic acid derivatives, often providing access to chiral products with high enantioselectivity. Palladium-based catalysts are particularly prominent in this area.
Palladium-Catalyzed Asymmetric Hydroesterification of α-Aryl Acrylic Acids
A notable advancement is the palladium-catalyzed asymmetric hydroesterification of α-aryl acrylic acids. This reaction involves the addition of an ester group and a hydrogen atom across the double bond of the acrylic acid, utilizing carbon monoxide (CO) and an alcohol. The process effectively converts α-aryl acrylic acids into valuable chiral α-substituted succinates with high enantiomeric excess (ee). acs.orgnih.gov This methodology is applicable to substrates like atropic acid and its derivatives, providing a pathway to enantiomerically enriched products. acs.org
The reaction typically proceeds under mild conditions and demonstrates good functional group tolerance. The key to achieving high enantioselectivity lies in the use of a chiral palladium catalyst.
| Substrate | Catalyst System | Conditions | Product | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|
| α-Phenylacrylic acid (Atropic acid) | Pd(OAc)₂ / Chiral Ligand | CO, Methanol | Chiral α-phenyl succinate (B1194679) | Moderate | High |
| Various α-Aryl Acrylic Acids | Pd-WingPhos | Mild | Chiral 4-aryl-3,4-dihydrocoumarins | Good | Excellent |
| Amide-containing Alkenes | Pd-catalyst / Chiral Ligand | - | Chiral α-alkyl succinimides | Moderate to Good | High |
The design of the chiral ligand that coordinates to the palladium center is paramount for inducing asymmetry in the hydroesterification reaction. nih.gov The ligand creates a chiral environment around the metal, influencing the way the substrate binds and reacts, thereby favoring the formation of one enantiomer over the other.
For a long time, C2-symmetric ligands were dominant in asymmetric catalysis. However, more recent developments have seen the rise of non-symmetrical P,N-ligands, such as phosphinooxazoline (PHOX) ligands. nih.gov These mixed-donor ligands combine a "soft" phosphorus atom with π-acceptor properties and a "hard" nitrogen atom that acts as a σ-donor. This electronic and steric desymmetrization has proven highly effective. nih.gov In the context of palladium-catalyzed hydroesterification, the choice of ligand, such as novel phosphoramidite (B1245037) ligands or bulky P-chirogenic bisphosphine ligands, is critical for achieving high reactivity and selectivity. researchgate.net The steric bulk and electronic properties of the ligand create a well-defined catalytic pocket that dictates the stereochemical outcome of the reaction.
The mechanism of palladium-catalyzed carbonylation is a key aspect of the hydroesterification process. rsc.org The catalytic cycle can differ based on the palladium source (Pd(0) or Pd(II)). diva-portal.org In a typical Pd(0)-catalyzed cycle, the process begins with the oxidative addition of a substrate to the Pd(0) center.
A proposed mechanistic pathway for the hydroesterification of α-aryl acrylic acids involves several key steps:
Coordination: The α-aryl acrylic acid substrate coordinates to the palladium complex.
Hydropalladation/Carbopalladation: A palladium hydride species adds across the double bond of the acrylic acid. This is often the rate-determining and enantioselectivity-determining step.
CO Insertion: A molecule of carbon monoxide inserts into the newly formed palladium-carbon bond, creating an acyl-palladium intermediate.
Reductive Elimination/Alcoholysis: The final product is formed through reaction with an alcohol (alcoholysis), which regenerates the active palladium catalyst and releases the chiral succinate ester. acs.orgfigshare.com
Kinetic studies and density functional theory (DFT) computations have revealed that the substrate first undergoes hydrocarbonylation followed by esterification with the alcohol. acs.orgfigshare.com The precise pathway and the origin of enantioselectivity are determined by the interaction between the substrate, the chiral ligand, and the palladium center throughout the catalytic cycle. acs.org
Rhodium-Catalyzed Transformations Involving α,β-Unsaturated Carboxylic Acids
Rhodium-catalyzed reactions represent a cornerstone in modern organic synthesis, providing powerful methodologies for the functionalization of α,β-unsaturated carboxylic acids. These transformations are noted for their high efficiency and selectivity. Key among these is the asymmetric hydrogenation, which is a highly atom-economical method for producing chiral compounds. acs.org Rhodium complexes, when paired with chiral phosphine (B1218219) ligands, can achieve high enantioselectivity in the hydrogenation of the carbon-carbon double bond of α,β-unsaturated carbonyl compounds. acs.orgrsc.org For a substrate like this compound, this would yield chiral 2-(2-naphthyl)propanoic acid, a valuable building block, particularly in medicinal chemistry. The success of such hydrogenations often relies on secondary interactions, such as hydrogen bonding between a functional group on the ligand and the carboxylic acid of the substrate, which enhances enantioselectivity. acs.org
Another significant rhodium-catalyzed transformation is the conjugate addition of organoboron reagents, such as arylboronic acids, to α,β-unsaturated systems. acs.orgnih.govorganic-chemistry.org This reaction allows for the direct formation of a carbon-carbon bond at the β-position of the acrylic acid. In the context of derivatives of this compound, this methodology could be employed to introduce various aryl or vinyl groups. The reaction is typically catalyzed by a rhodium(I) complex, and the presence of a base is often crucial for achieving high yields by facilitating the formation of an active rhodium-hydroxo species that engages in transmetalation with the boronic acid. nih.govorganic-chemistry.orgorganic-chemistry.org While the direct 1,4-addition of an arylboronic acid to acrylic acid itself has been demonstrated, the application to substituted acrylic acids like the target compound is mechanistically plausible. organic-chemistry.org
Furthermore, rhodium catalysts are effective in directing C-H activation for olefination reactions. The carboxylic acid group can act as a directing group to facilitate the ortho-olefination of benzoic acids. acs.org For α,β-unsaturated carboxylic acids, olefination can occur at the β-position. acs.org While these methods are powerful, their direct application to synthesize the this compound backbone from naphthalene-2-carboxylic acid and an acetylene (B1199291) equivalent would require careful optimization to control regioselectivity. The unique electronic and steric properties of the naphthyl group compared to a simple phenyl ring would likely influence catalyst activity and selectivity in all these transformations.
Emerging Catalytic Systems for α-Arylation and Acrylation Reactions
The synthesis of α-aryl carboxylic acids and related structures has been significantly advanced by emerging catalytic systems that offer milder conditions and broader substrate scopes compared to classical methods. Palladium-catalyzed α-arylation of carbonyl compounds has become a fundamental transformation for creating C(sp³)–C(sp²) bonds. rsc.orgnih.gov Modern catalysts, often employing bulky, electron-rich phosphine ligands, can couple ketone enolates with aryl halides. researchgate.netacs.org While direct α-arylation of a pre-formed acrylic acid is not typical, these principles are applied in synthetic sequences that build the target molecule.
A significant area of innovation is photoredox catalysis, which uses visible light to initiate reactions under exceptionally mild conditions. acs.orgchemrxiv.org This strategy has been successfully applied to the α-arylation of carbonyl compounds. researchgate.netscispace.com Dual catalytic systems, combining a photoredox catalyst with a transition metal like nickel, have enabled the coupling of diverse aryl bromides with carbonyl precursors. acs.org These methods avoid the harsh bases often required in traditional enolate chemistry, which is advantageous for sensitive substrates. nih.gov
Direct C-H activation and arylation is another powerful, atom-economical strategy that avoids the need for pre-functionalized starting materials. rsc.orgntu.edu.sgnih.gov Catalytic systems based on palladium, rhodium, and ruthenium can mediate the direct coupling of an aromatic C-H bond with an alkene. rsc.orgnih.gov For instance, the direct C-H arylation of acrylic acids with aryl bromides has been achieved with ruthenium catalysts. nih.gov An iridium(III)-catalyzed C-H heteroarylation of acrylic acid has also been reported. acs.org Applying this logic, the synthesis of this compound could be envisioned via the direct C-H coupling of naphthalene with acrylic acid, although controlling the position of substitution on the naphthalene ring (C-1 vs. C-2) would be a significant challenge.
The following table summarizes some emerging catalytic approaches relevant to the synthesis of the core structures found in this compound and its congeners.
| Catalytic Strategy | Metal/Catalyst Type | Key Transformation | Advantages |
| Palladium-Catalyzed α-Arylation | Palladium with phosphine ligands | Couples carbonyl enolates with aryl halides | Broad substrate scope, well-established |
| Photoredox/Nickel Dual Catalysis | Organic photocatalyst + Nickel salt | Couples borylated carbonyls with aryl halides | Extremely mild conditions, sustainable |
| Direct C-H Arylation | Ruthenium or Iridium complexes | Couples aromatic C-H bonds with acrylic acids | High atom economy, avoids pre-functionalization |
| Copper-Catalyzed α-Arylation | Copper(I) or Copper(II) with chiral ligands | Couples silyl (B83357) enol ethers with diaryliodonium salts | Complements palladium catalysis, good for tertiary stereocenters |
Multistep Synthetic Sequences for Naphthyl Acrylic Acid Scaffolds
Strategies for Incorporating the Naphthyl Moiety
The construction of the this compound scaffold is typically achieved through well-established multistep synthetic sequences that hinge on the strategic introduction of the naphthyl group.
A prevalent and classical approach is the Knoevenagel condensation . This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid. wikipedia.org For the synthesis of this compound, 2-naphthaldehyde is reacted with malonic acid. prepchem.com The reaction is typically catalyzed by a weak base like pyridine, often with a catalytic amount of piperidine. prepchem.comias.ac.in A key variant is the Doebner modification, which uses pyridine as the solvent and leads to a subsequent decarboxylation, directly yielding the α,β-unsaturated carboxylic acid. wikipedia.orgorganic-chemistry.org This method is highly effective, providing the target compound in high yield after a simple workup and recrystallization. prepchem.com
Another powerful method for forming the acrylic acid double bond is the Mizoroki-Heck reaction . This palladium-catalyzed cross-coupling reaction typically joins an aryl halide with an alkene. organic-chemistry.orgugent.be To synthesize the target structure, 2-bromonaphthalene (B93597) would be coupled with an acrylate (B77674) ester, such as methyl acrylate or n-butyl acrylate. rsc.orgrug.nl The reaction yields the corresponding naphthyl-substituted acrylate ester, which is then hydrolyzed under basic or acidic conditions to afford the final carboxylic acid. This approach is highly versatile as it allows for a wide range of substituents on the naphthalene ring by starting with variously substituted 2-bromonaphthalenes.
The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) variant also provide reliable routes. evitachem.com In this strategy, 2-naphthaldehyde is reacted with a phosphorus ylide derived from an α-haloacetate (e.g., ethyl bromoacetate). The HWE modification, using a phosphonate (B1237965) ester, is often preferred as it typically favors the formation of the thermodynamically more stable (E)-isomer and allows for easier purification. evitachem.com Similar to the Heck reaction, the initial product is an ester that requires a final hydrolysis step.
The table below compares these primary synthetic strategies.
| Synthetic Method | Naphthyl Precursor | Acrylate Precursor | Key Reagents/Catalyst | Product |
| Knoevenagel Condensation | 2-Naphthaldehyde | Malonic Acid | Pyridine, Piperidine | This compound |
| Mizoroki-Heck Reaction | 2-Bromonaphthalene | Acrylate Ester | Palladium Catalyst, Base | This compound ester |
| Wittig/HWE Reaction | 2-Naphthaldehyde | Phosphorus Ylide/Phosphonate | Strong Base | This compound ester |
| Stobbe Condensation | 2-Naphthaldehyde | Diethyl succinate | Potassium tert-butoxide | This compound |
Sequential Functionalization and Derivative Formation
Once the this compound scaffold is synthesized, its three key functional regions—the carboxylic acid group, the alkene double bond, and the naphthyl ring—can be selectively modified to generate a library of derivatives. nih.gov Such derivatization is crucial for tuning the molecule's physical, chemical, and biological properties.
The carboxylic acid moiety is a versatile handle for derivatization. Standard organic transformations can convert it into a variety of functional groups. Esterification with different alcohols under acidic conditions (e.g., Fischer esterification) or coupling conditions (e.g., using DCC/DMAP) yields a range of esters. Amide formation can be achieved by first converting the acid to an acyl chloride with reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. nih.gov This two-step sequence is highly efficient for creating diverse amides.
The alkene double bond is susceptible to a variety of addition reactions. Catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a hydrogen atmosphere, will reduce the double bond to yield 2-(2-naphthyl)propanoic acid. The double bond can also undergo [2+2] photodimerization, particularly in the solid state, to form cyclobutane (B1203170) derivatives. evitachem.com This reaction's outcome is governed by the crystal packing of the acrylic acid molecules. evitachem.com Halogenation, by adding reagents like Br₂, would lead to the corresponding di-bromo propanoic acid derivative.
The naphthyl aromatic ring can be functionalized through electrophilic aromatic substitution, although the acrylic acid side chain is deactivating, making these reactions more challenging than on unsubstituted naphthalene. Reactions such as nitration (using HNO₃/H₂SO₄) or Friedel-Crafts acylation would likely require forcing conditions and could lead to mixtures of isomers. A more controlled approach is to use a pre-functionalized naphthalene starting material in one of the synthetic sequences described in section 2.3.1. For example, starting with a bromo-substituted 2-naphthaldehyde in a Knoevenagel condensation would place a bromine atom at a specific position on the final product's naphthyl ring, which could then be used for further cross-coupling reactions. Decarboxylative functionalization represents another advanced strategy where the carboxylic acid is ultimately replaced, allowing the cinnamic acid core to act as a vinyl equivalent in cross-coupling reactions. researchgate.netrsc.org
Elucidation of Chemical Reactivity and Transformation Pathways
Reactions of the Acrylic Acid Functional Group
The reactivity of 2-(2-Naphthyl)acrylic acid is characterized by the interplay between its acrylic acid moiety and the naphthyl group. The acrylic acid portion, consisting of a carboxylic acid and a vinyl group, is the primary site for several fundamental organic transformations.
The carboxylic acid group of this compound readily undergoes esterification and amidation reactions. These transformations are crucial for synthesizing a variety of derivatives with tailored properties.
Esterification: In the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, this compound can be esterified with various alcohols. technoarete.org The reaction typically involves heating the acrylic acid with an excess of the alcohol to drive the equilibrium towards the ester product. researchgate.net The general scheme for this reaction is the conversion of the carboxylic acid to the corresponding ester. For instance, reaction with ethanol would yield ethyl 2-(2-naphthyl)acrylate. Key parameters influencing this reaction include temperature, catalyst concentration, and the molar ratio of reactants. researchgate.net
Amidation: The synthesis of amides from this compound can be achieved by first converting the carboxylic acid to a more reactive acyl chloride. This is typically done by reacting the acid with a chlorinating agent like thionyl chloride. The resulting 2-(2-naphthyl)acryloyl chloride can then be treated with a primary or secondary amine to form the corresponding N-substituted 2-(2-naphthyl)acrylamide. google.com This two-step process is a common and efficient method for amide bond formation. google.comresearchgate.net For example, the synthesis of N-naphthylacrylamide has been reported through the reaction of acryloyl chloride with naphthylamine. researchgate.net
| Reaction | Reactants | Product | Conditions |
| Esterification | This compound, Alcohol (e.g., Ethanol) | 2-(2-Naphthyl)acrylate | Acid catalyst (e.g., H₂SO₄), Heat |
| Amidation | 1. This compound, Thionyl chloride2. 2-(2-Naphthyl)acryloyl chloride, Amine (e.g., R-NH₂) | N-substituted 2-(2-Naphthyl)acrylamide | 1. Anhydrous conditions2. Base (e.g., triethylamine) |
Decarboxylative coupling reactions have emerged as a powerful tool in organic synthesis for the formation of carbon-carbon bonds, using carboxylic acids as readily available and stable starting materials. wikipedia.org In these reactions, the carboxylic acid group is extruded as carbon dioxide. While specific examples utilizing this compound are not extensively documented, the reactivity of acrylic acids with aryl substitutions suggests its potential as a substrate in such transformations. nih.govacs.org
Transition metal catalysts, particularly those based on rhodium and palladium, are commonly employed for these reactions. nih.govnih.gov For instance, rhodium(III)-catalyzed decarboxylative coupling of α,β-unsaturated carboxylic acids with unsaturated oxime esters has been shown to produce substituted pyridines. nih.govacs.org In this type of reaction, the carboxylic acid serves as a "traceless" activating group. nih.govacs.org Similarly, palladium-catalyzed decarboxylative Heck-type reactions offer a pathway to couple acrylic acids with various partners. organic-chemistry.org Given that acrylic acids bearing aryl substitutions are known to participate in these reactions, it is plausible that this compound could be a suitable candidate for such synthetic methodologies. acs.org
| Catalyst System | Coupling Partner | Potential Product Type | Key Feature |
| Rhodium(III) | Unsaturated Oxime Esters | Substituted Pyridines | Carboxylic acid as a traceless activating group |
| Palladium(0)/Palladium(II) | Aryl Halides | Naphthyl-substituted Alkenes | Formation of a new C-C bond with loss of CO₂ |
The vinyl group in this compound can participate in various cycloaddition reactions, providing a route to cyclic compounds. The reactivity of the double bond is influenced by the electron-withdrawing nature of the adjacent carboxylic acid group.
One of the most fundamental cycloaddition reactions is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.org The electron-deficient alkene in acrylic acid and its derivatives makes them effective dienophiles in these reactions. nih.gov While specific Diels-Alder reactions involving this compound are not prominently reported, its structural similarity to other acrylic acid dienophiles suggests it could react with various dienes to form cyclohexene derivatives. researchgate.net The use of Lewis acid catalysts can enhance the reactivity and selectivity of such reactions. researchgate.net
Another important class of cycloadditions is the 1,3-dipolar cycloaddition, which involves the reaction of a 1,3-dipole with a dipolarophile (the alkene) to form a five-membered heterocyclic ring. wikipedia.org This method is a versatile approach for the synthesis of a wide array of heterocyclic compounds. mdpi.com The vinyl group of this compound can potentially serve as a dipolarophile in reactions with 1,3-dipoles such as nitrones, azides, and nitrile oxides.
Photochemical Reactivity of Naphthyl Acrylic Acids
The naphthyl group in this compound imparts significant photochemical reactivity, particularly in the solid state. Upon exposure to ultraviolet (UV) light, these molecules can undergo cycloaddition reactions, leading to the formation of dimers and demonstrating interesting photomechanical effects.
In the crystalline state, this compound and related compounds can undergo [2+2] photocycloaddition reactions upon irradiation with UV light. This reaction involves the joining of two alkene moieties from adjacent molecules to form a four-membered cyclobutane (B1203170) ring. For this reaction to occur efficiently in the solid state, the reactant molecules must be favorably aligned in the crystal lattice, a concept governed by topochemical principles. Specifically, the double bonds of neighboring molecules should be parallel and within a certain proximity, typically less than 4.2 Å apart.
Studies on halogen-substituted 2-naphthalene acrylic acids have shown that they undergo stereospecific [2+2] cycloaddition reactions in the crystalline state to yield β-type cyclobutanes. This is a consequence of the head-to-head packing of the molecules in the crystal lattice, which satisfies the criteria for such a photoreaction. The strain generated and accumulated during this photodimerization process can lead to observable photomechanical effects.
The morphology of the crystals of this compound has a profound impact on the observed photoreactivity and the resulting photomechanical behavior. Different crystallization conditions can lead to distinct crystal forms, such as bulk crystals, microrods, and microplates, each exhibiting unique responses to UV irradiation.
Research has demonstrated that while bulk crystals of naphthyl acrylic acid may shatter or splinter upon UV exposure, microplate crystals exhibit cracking patterns while largely maintaining their structural integrity. In contrast, microrods of the same compound have been observed to undergo significant bending. These varied responses are all attributed to the same underlying [2+2] photocycloaddition reaction, which causes a significant change in molecular structure and induces strain within the crystal lattice. The manner in which this strain is accommodated or released is dictated by the crystal's shape and size, highlighting the crucial role of crystal engineering in designing photomechanical materials.
| Crystal Morphology | Observed Photomechanical Effect upon UV Irradiation |
| Bulk Crystals | Shattering and splintering |
| Microplates | Cracking with fissures, but overall structural integrity is maintained |
| Microrods | Pronounced bending |
Solid-State Photodimerization and Photocycloaddition Reactions (e.g., [2+2] cycloaddition)
Investigations into Photomechanical Responses in Molecular Crystals
The molecular crystals of this compound, also referred to as (E)-3-(naphthalen-2-yl) acrylic acid (NA), exhibit remarkable and diverse photomechanical responses upon exposure to ultraviolet (UV) light. mdpi.com These mechanical motions, which include bending, cracking, splintering, and shattering, are contingent on the crystal's morphology and size. mdpi.com The underlying chemical driver for these macroscopic effects is a solid-state head-to-head [2+2] photocycloaddition reaction between adjacent molecules in the crystal lattice. mdpi.com This dimerization leads to significant changes in molecular structure, inducing strain within the crystal that is subsequently released through mechanical deformation. mdpi.comrsc.org
Research has demonstrated a clear dependence of the photomechanical effect on the crystal's shape:
Bulk crystals tend to shatter and splinter when irradiated with UV light. mdpi.com
Microrods undergo pronounced bending under the same irradiation conditions. mdpi.com
This shape-dependent behavior highlights the critical role of crystal engineering in developing advanced photomechanical materials. mdpi.com Studies on halogen-substituted derivatives of naphthalene (B1677914) acrylic acid have further expanded the range of observed photo-actuated motions, including curling, flipping, bursting, coiling, rotating, and twisting. rsc.org The strain generated during the stereospecific photodimerization accumulates within the crystal, and its eventual release is what produces the diverse mechanical effects. rsc.org
| Crystal Morphology | Observed Photomechanical Response upon UV Irradiation | Primary Chemical Reaction |
|---|---|---|
| Bulk Polycrystals | Shattering, Splintering, Disintegration | [2+2] Photocycloaddition |
| Microplates | Cracking with fissures, morphology maintained | |
| Microrods | Significant bending |
Photoisomerization Studies (cis-trans isomerization)
While many unsaturated compounds undergo cis-trans isomerization upon photoirradiation, studies on naphthalene acrylic acids and their derivatives suggest that this pathway is not always dominant. For a template-bound diester of a naphthalene acrylic acid in solution, the primary photochemical pathway under daylight exposure is the [2+2] cycloaddition. rsc.org This process proceeds without significant accompanying cis-trans isomerization of the olefinic double bonds. rsc.org This indicates a strong preference for dimerization over isomerization under these conditions. The higher conjugation of the π-system in naphthalene acrylic acids, compared to simpler analogs like cinnamic acid, influences their photophysical and photochemical properties, potentially favoring cycloaddition. rsc.org
Mechanistic Insights into Photochemical Pathways (Singlet vs. Triplet Excited States)
Upon exposure to UV light, molecules of this compound are promoted to an electronically excited state. From this state, they primarily follow two distinct photophysical pathways. mdpi.com
Non-radiative Relaxation via [2+2] Photocycloaddition : This is the pathway responsible for the observed photomechanical effects. The excited molecule reacts with a neighboring ground-state molecule in the crystal lattice to form a cyclobutane dimer. This process is a form of non-radiative decay, where the excitation energy is consumed in the formation of new chemical bonds. mdpi.com
Radiative Transition (Fluorescence) : Alternatively, the excited molecule can return to the ground state by emitting a photon. An intermediate fluorescence enhancement is observed during the light illumination of this compound crystals, suggesting that changes in molecular configuration and crystal packing during the photochemical reaction may facilitate this radiative transition. mdpi.com
While direct studies specifying the spin multiplicity (singlet vs. triplet) for this compound's [2+2] cycloaddition are not detailed in the provided search results, related photochemical reactions can be influenced by sensitizers that promote the formation of triplet excited states. nih.gov For other systems, it has been shown that the singlet excited state can be dissociative, leading directly to reactive intermediates. semanticscholar.org The competition between adiabatic (remaining on the excited state surface) and nonadiabatic (returning to the ground state) pathways can also be influenced by solvent polarity in related naphthyl-containing systems. nih.gov
Reactions Involving the Naphthalene Ring System
Electrophilic and Nucleophilic Aromatic Substitution (conceptual, if relevant)
The naphthalene ring system is generally more reactive towards electrophilic aromatic substitution than benzene. libretexts.org This is due to the lower loss in resonance stabilization energy when forming the intermediate carbocation (often called a naphthalenonium ion). libretexts.org
In electrophilic substitution reactions, naphthalene exhibits regioselectivity. There are two possible positions for substitution: position 1 (α) and position 2 (β).
α-Substitution (Position 1) : Attack at the α-position is generally favored under kinetically controlled conditions (i.e., lower temperatures). wordpress.com The reason for this preference is the greater stability of the resulting carbocation intermediate. The intermediate for α-attack has more resonance structures that preserve the aromaticity of the second, unattacked ring (a "benzenoid" sextet). wordpress.comstackexchange.com
β-Substitution (Position 2) : While less favored kinetically, β-substitution can become the major product under thermodynamic control (i.e., higher temperatures), as seen in sulfonation reactions. wordpress.com Additionally, the use of bulky electrophiles or specific solvents (like nitrobenzene in Friedel-Crafts acylation) can favor attack at the less sterically hindered β-position. uomustansiriyah.edu.iq
The acrylic acid substituent on the naphthalene ring is an electron-withdrawing group, which would deactivate the ring towards electrophilic attack and direct incoming electrophiles to the other ring.
Functionalization at Different Positions of the Naphthalene Nucleus
The naphthalene nucleus of acrylic acid derivatives can be functionalized to tune the molecule's properties. A key example is the synthesis and study of various halogen-substituted naphthalene acrylic acids. Research into photomechanical actuators has utilized compounds such as:
1-Fluoro-naphthalene acrylic acid (1FNaAA)
1-Chloro-naphthalene acrylic acid (1ClNaAA)
1-Bromo-naphthalene acrylic acid (1BrNaAA)
1-Iodo-naphthalene acrylic acid (1INaAA)
6-Bromo-naphthalene acrylic acid (6BrNaAA)
These substitutions at different positions on the naphthalene ring system directly influence the crystal packing and, consequently, the nature and direction of the photomechanical response. rsc.org Synthetic routes to prepare such compounds often start from functionalized naphthols. For instance, (E)-3-(naphthalen-1-yl)acrylic acid can be synthesized in three steps from 1-naphthol via triflation, followed by a palladium-catalyzed Heck coupling with methyl acrylate (B77674) and subsequent hydrolysis. rsc.org
Polymerization and Copolymerization Dynamics
While specific studies detailing the homopolymerization or copolymerization of this compound were not identified, the presence of the acrylic acid moiety suggests a strong potential for such reactions. Acrylic acid and its derivatives are well-known to undergo polymerization, most commonly through free-radical mechanisms. taylorfrancis.comresearchgate.net
Conceptually, the polymerization of this compound would proceed via the vinyl group, creating a polymer with a poly(acrylic acid) backbone and pendant naphthyl groups. The general mechanism for free-radical polymerization of acrylic acid involves three main stages: youtube.com
Initiation : A free-radical initiator (e.g., a peroxide or an azo compound) decomposes to form initial radicals. These radicals then attack the double bond of an acrylic acid monomer, creating a new monomer radical. youtube.com
Propagation : The monomer radical adds to another monomer molecule, extending the polymer chain and regenerating the radical at the chain end. youtube.com This step repeats to build the long polymer chain.
Termination : The growth of polymer chains is stopped, typically by the combination of two radical chain ends or by disproportionation. youtube.com
The bulky naphthalene substituent would likely influence the polymerization kinetics and the properties of the resulting polymer, such as its glass transition temperature, solubility, and optical properties. Copolymerization with other vinyl monomers, such as methyl acrylate or styrene, would also be a feasible method to incorporate the naphthyl functionality into a wider range of polymeric materials. researchgate.net
Free Radical Copolymerization Studies with Other Monomers
No studies detailing the free radical copolymerization of this compound with other monomers were found.
Reactivity Ratios and Microstructure Analysis in Copolymers
There is no available data on the reactivity ratios or microstructure analysis of copolymers containing this compound.
Structural Characterization and Spectroscopic Analysis
Advanced Spectroscopic Techniques for Structural Elucidation
The molecular structure of 2-(2-Naphthyl)acrylic acid has been thoroughly investigated using a suite of advanced spectroscopic methods. These techniques probe the electronic, vibrational, and nuclear properties of the molecule, affording a detailed portrait of its constitution.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
High-resolution NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific spectral data for this compound were not available in the conducted research, the expected chemical shifts can be inferred from the analysis of closely related analogs such as (E)-3-(naphthalen-1-yl)acrylic acid and general principles of NMR spectroscopy. rsc.orgchemicalbook.comnetlify.app
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the acrylic and naphthyl protons. The acrylic protons, being part of an α,β-unsaturated system, would appear as doublets in the olefinic region. The proton on the α-carbon would likely resonate further downfield due to the deshielding effect of the adjacent carboxylic acid group. The naphthyl protons would produce a complex multiplet pattern in the aromatic region of the spectrum. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data by providing information on the carbon skeleton. Distinct signals are expected for the carboxyl carbon, the two olefinic carbons of the acrylic moiety, and the ten carbons of the naphthyl ring system. The carbonyl carbon of the carboxylic acid is predicted to have the largest chemical shift, typically in the range of 170-185 ppm. libretexts.orglibretexts.orgopenstax.org The sp² hybridized carbons of the naphthyl ring and the acrylic double bond would resonate in the downfield region, generally between 110 and 150 ppm. libretexts.orglibretexts.orgopenstax.org
Interactive Data Table: Predicted NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | > 10 (broad singlet) | 170 - 185 |
| Acrylic (=CH-COOH) | Downfield olefinic region (doublet) | Downfield sp² region |
| Acrylic (=CH-Naphthyl) | Olefinic region (doublet) | Downfield sp² region |
| Naphthyl (Aromatic) | 7.0 - 8.5 (complex multiplets) | 120 - 140 |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy provides insight into the functional groups and bonding arrangements within a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be characterized by several key absorption bands. A broad O-H stretching band from the carboxylic acid group is anticipated in the region of 2500-3300 cm⁻¹. researchgate.netresearchgate.net The C=O stretching vibration of the carboxylic acid will likely appear as a strong, sharp peak around 1700 cm⁻¹. spectroscopyonline.com The presence of the C=C double bond in conjugation with the carbonyl group may shift this peak to a slightly lower wavenumber. spectroscopyonline.com Stretching vibrations corresponding to the C=C bond of the acrylic group and the aromatic rings of the naphthyl group are expected in the 1600-1650 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. researchgate.netresearchgate.net
Raman Spectroscopy: Raman spectroscopy offers complementary information to IR spectroscopy. The C=C stretching of the acrylic and naphthyl groups are expected to show strong Raman scattering bands. researchgate.netbibliotekanauki.pl The symmetric vibrations of the naphthalene (B1677914) ring system are also anticipated to be prominent in the Raman spectrum. mdpi.com
Interactive Data Table: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) | Weak |
| C=O Stretch (Carboxylic Acid) | ~1700 (strong) | Moderate |
| C=C Stretch (Alkene) | ~1630 (medium) | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 (variable) | Strong |
| C-O Stretch (Carboxylic Acid) | 1210 - 1320 (strong) | Weak |
Electronic Spectroscopy: UV-Visible Absorption and Fluorescence Spectroscopy
Electronic spectroscopy probes the transitions between electronic energy levels within the molecule, providing information about the conjugated π-electron system.
UV-Visible Absorption Spectroscopy: The extended conjugation provided by the naphthalene ring and the acrylic acid moiety in this compound is expected to result in strong absorption in the ultraviolet region. Based on data for the analogous (E)-3-(naphthalen-1-yl)acrylic acid, which exhibits a λmax at 322 nm, a similar absorption maximum is anticipated for the 2-naphthyl isomer. rsc.org The absorption is due to π → π* electronic transitions within the conjugated system. libretexts.org
Fluorescence Spectroscopy: Naphthalene and its derivatives are known to be fluorescent. Upon excitation at an appropriate wavelength, this compound is expected to exhibit fluorescence emission. The exact emission maximum would depend on the solvent and local environment, but it is likely to be in the UV or blue region of the visible spectrum. Studies on poly(acrylic acid) gels have shown fluorescence transitions centered around 320 nm and 405 nm. researchgate.net
Mass Spectrometry Techniques (e.g., MALDI-TOF MS for material characterization)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. The molecular weight of this compound is 198.22 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 198. Fragmentation patterns would likely involve the loss of the carboxylic acid group and fragmentation of the naphthyl ring. While specific mass spectral data for the parent acid was not found, data for related esters confirms the expected mass. nist.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Interactive Data Table: Key Crystallographic and Interaction Parameters
| Parameter | Description | Significance |
| Hydrogen Bonding | O-H···O interactions between carboxylic acid groups | Formation of dimeric structures |
| π-π Stacking | Interactions between the aromatic rings of naphthalene moieties | Contributes to crystal lattice stability |
| C-H···O Interactions | Weak hydrogen bonds involving C-H and carbonyl oxygen | Further stabilizes the 3D network |
| C-H···π Interactions | Weak interactions between C-H bonds and the π-system of the naphthalene ring | Influences molecular packing |
Correlation of Solid-State Structure with Photoreactivity
The photoreactivity of this compound in the solid state is profoundly influenced by its crystal packing, a principle governed by topochemical rules. The primary photochemical reaction observed is a [2+2] cycloaddition, where two alkene moieties from adjacent molecules react to form a cyclobutane (B1203170) ring.
For this reaction to occur efficiently in the solid state, Schmidt's topochemical postulate requires the reacting double bonds of neighboring molecules to be parallel and separated by a distance of less than 4.2 Å. X-ray crystallographic analysis of (E)-3-(2-Naphthyl)acrylic acid confirms that its isomers pack in a head-to-head arrangement with an intermolecular spacing of approximately 3.9 Å, fulfilling the necessary criteria for photodimerization.
This solid-state photodimerization is a solvent-free method to produce regiopure cyclobutane derivatives. The reaction leads to significant lattice reconfiguration, which can manifest as photomechanical effects. The morphology of the crystal plays a crucial role in its response to UV light; bulk crystals may shatter, while microplates tend to crack and microrods exhibit bending. These phenomena highlight the direct conversion of light energy into mechanical motion, driven by the structural changes occurring at the molecular level within the crystal lattice. The [2+2] photodimerization in the solid state has been observed to be largely irreversible.
Chiroptical Properties and Enantiomeric Resolution (if applicable to chiral derivatives)
While this compound itself is achiral, its derivatives can be designed to be chiral, particularly by introducing stereocenters or through the formation of chiral products. For instance, the photodimerization of naphthalene acrylic acids can lead to various stereoisomeric cyclobutane products, some of which are chiral.
The study of chiral derivatives of naphthyl-containing acids is significant in the field of stereochemistry. For example, derivatives like (S)-2-(6-hydroxy-2-naphthyl)propionic acid have been synthesized and investigated for their mesomorphic and electro-optical properties, demonstrating the utility of chiral naphthyl scaffolds in creating functional materials. The presence of the naphthyl group has been shown to be advantageous in chiral recognition and the determination of the absolute configuration of alcohols.
The process of separating racemic mixtures of chiral compounds into their constituent enantiomers is known as enantiomeric resolution. Common methods include the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent, followed by separation through techniques like crystallization or chromatography. While specific studies on the enantiomeric resolution of chiral derivatives originating directly from this compound are not extensively detailed in the surveyed literature, the principles of chiral resolution would apply. Chiral stationary phases in high-performance liquid chromatography (HPLC) are a powerful tool for achieving such separations.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of 2-(2-Naphthyl)acrylic acid. These theoretical approaches offer a detailed picture of the molecule's structure and electron distribution.
Density Functional Theory (DFT) has been employed to investigate the molecular orbitals of naphthyl acrylic acid. rsc.org These calculations help in understanding the electronic transitions observed in experimental spectra. For instance, DFT calculations have been used to determine the Gibbs free energies of both the monomer and dimer forms of naphthyl acrylic acid to evaluate the thermodynamics of its dimerization. mdpi.com The Gibbs free energy change (ΔGθ(r)) associated with the dimerization process for a naphthyl acrylic acid has been calculated to be 0.029 Kcal/mol, indicating that the reaction is not spontaneous and requires energy input, such as photoexcitation, to proceed. mdpi.com
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding chemical reactivity and electronic properties. For naphthyl acrylic acid, DFT calculations have shown that the HOMO is predominantly located on the naphthalene (B1677914) backbone, while the LUMO is influenced by the electron push-pull effects of the acrylic acid group. rsc.org The energy gap between the HOMO and LUMO has been calculated to be approximately 3.89 eV, which is consistent with the observed UV-VIS absorption band at 260 nm. rsc.org In contrast, the photodimer of naphthyl acrylic acid exhibits a significantly larger HOMO-LUMO gap of 4.64 eV, indicating greater stability. mdpi.com A larger HOMO-LUMO gap corresponds to a higher energy threshold for electronic transitions, implying a lower likelihood of light absorption or participation in charge transfer processes. mdpi.com
| Species | HOMO-LUMO Energy Gap (eV) | Gibbs Free Energy of Dimerization (ΔGθ(r)) (Kcal/mol) |
|---|---|---|
| Naphthyl Acrylic Acid (Monomer) | 3.89 | 0.029 |
| Naphthyl Acrylic Acid (Photodimer) | 4.64 |
Mechanistic Investigations of Organic Reactions
Computational methods are pivotal in exploring the mechanisms of organic reactions involving naphthyl acrylic acids, particularly the [2+2] photocycloaddition.
The photochemical [2+2] cycloaddition of naphthalene acrylic acids has been a subject of interest. rsc.orgnih.gov Computational investigations have been performed to understand the conformational isomers of the resulting cyclobutane (B1203170) products. rsc.org These studies involve the use of methods like the nudged elastic band transition state (NEB-TS) procedure to investigate the minimum energy pathway and the transition state between different conformers. researchgate.net While detailed transition state calculations for the cycloaddition of this compound itself are not extensively reported in the provided results, the general methodology is applicable to elucidate the reaction pathway. The formation of cyclobutane from two naphthyl acrylic acid molecules involves the expansion of both the naphthalene and carboxyl units from their original positions. mdpi.com
The energy landscapes of these photochemical reactions are crucial for understanding their dynamics. The solid-state photodimerization of naphthyl acrylic acid is influenced by the crystal morphology, which in turn affects the reaction dynamics. mdpi.com The reaction leads to lattice reconfiguration stemming from the [2+2] cycloaddition. mdpi.com Computational studies on the cycloadducts of naphthalene acrylic acids have revealed the energies of different conformers and the kinetic rotational barriers between them. rsc.org For a template-bound cycloadduct, the activation barriers for the interconversion between different conformers were calculated to be in the range of 4.19 to 7.10 kcal mol−1. rsc.org This suggests a rapid interconversion between these conformers in solution at room temperature. rsc.org
| Conformer Interconversion | Activation Barrier (kcal mol−1) |
|---|---|
| 15a-anti-cis-syn to 15a-syn-cis-syn (Direction 1) | 4.19 |
| 15a-anti-cis-syn to 15a-syn-cis-syn (Direction 2) | 7.10 |
Conformational Analysis and Molecular Dynamics Simulations
Understanding the conformational preferences and dynamic behavior of this compound is essential for predicting its properties and reactivity.
A detailed conformational analysis of the cycloadducts formed from naphthalene acrylic acids has been performed. rsc.org These studies, supported by computational calculations, have revealed the existence of different conformational isomers arising from the various possible orientations of the ester carbonyls. rsc.org The rotational barriers between these conformers have been calculated to be within the range of 4.19–7.10 kcal mol−1, indicating a rapid interconversion in solution. rsc.org While specific molecular dynamics simulations for this compound were not found in the search results, such simulations would be valuable for understanding the solvation effects and the dynamic behavior of the molecule in different environments. For related molecules like acrylic acid, molecular dynamics simulations have been used to study solute-solvent interactions. unifi.it
Studies on Restricted Rotation in Aryl Olefins
The structure of this compound, featuring a bulky naphthyl group attached to an acrylic acid moiety, is a classic example of an aryl olefin. In such systems, the single bond connecting the aromatic ring to the olefinic double bond is subject to hindered or restricted rotation. This phenomenon arises from the steric hindrance between the substituents on the aryl group and the olefin.
Theoretical calculations are employed to quantify the energy barriers associated with this rotation. For instance, studies on related naphthalene acrylic acid derivatives have calculated the rotational barriers between different conformers to be in the range of 4.19–7.10 kcal mol⁻¹. nih.gov These energy values indicate that while the conformers can interconvert at room temperature, there is a significant energy cost to rotation, which influences the molecule's preferred three-dimensional shape. Foundational research on similar complex aryl olefins, such as β-Chloro-β-(2-methyl-1-naphthyl)-acrylic acids, has further established the principles of restricted rotation and its role in creating stable conformational isomers. acs.org
Solvent Effects on Molecular Conformation
The conformation of this compound in a solution is not static but is profoundly influenced by interactions with solvent molecules. Computational methods, including Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are critical for modeling these complex interactions. unifi.itresearchgate.net
The solvent forms a "solvation sphere" around the solute molecule, and specific interactions within this sphere can stabilize or destabilize certain conformations. frontiersin.org For this compound, the carboxylic acid group is a primary site for hydrogen bonding with polar solvents. The carbonyl and hydroxyl oxygen atoms can act as hydrogen bond acceptors, while the hydroxyl proton can act as a donor. unifi.itresearchgate.net
The nature of the solvent dictates the type and strength of these interactions, which in turn determines the most stable molecular conformation. frontiersin.orgaps.org For example, computational studies on other molecules have shown that a peptide might adopt a helical conformation in a non-polar solvent like chloroform (B151607) but a β-hairpin or random coil structure in polar solvents like water or methanol. rsc.org This principle highlights how the solvent environment can significantly alter the conformational landscape of a molecule like this compound by modulating the delicate balance of intramolecular and intermolecular forces.
Spectroscopic Property Prediction and Interpretation
Theoretical simulations are indispensable for predicting and interpreting the spectroscopic properties of this compound. By calculating theoretical spectra, researchers can assign experimental bands to specific molecular motions or electronic transitions, leading to a more profound understanding of the molecule's structure and electronic properties.
Theoretical Infrared and UV-Vis Spectra Simulation
Computational chemistry allows for the simulation of both infrared (IR) and ultraviolet-visible (UV-Vis) spectra, which correspond to the vibrational and electronic transitions within the molecule, respectively. unifi.itresearchgate.net
Theoretical Infrared (IR) Spectra: DFT calculations are widely used to predict the vibrational frequencies of molecules. For this compound, the simulated IR spectrum is dominated by characteristic vibrations of the acrylic acid and naphthyl functional groups. Key vibrational modes include the broad O-H stretch from the carboxylic acid, the intense C=O (carbonyl) stretch, and various C-O, C=C, and C-H vibrations. spectroscopyonline.com
Interactive Table: Key Calculated IR Vibrational Frequencies for Acrylic Acid Moiety
| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) | Notes |
|---|---|---|---|
| O-H Stretch | Carboxylic Acid | 3800 - 2000 | Very broad due to hydrogen bonding. spectroscopyonline.com |
| C=O Stretch | Carboxylic Acid | 1750 - 1700 | Strong, sharp peak. spectroscopyonline.comresearchgate.net |
| C=C Stretch | Alkene | 1640 - 1620 | Conjugated with the naphthyl ring. |
| C-O Stretch | Carboxylic Acid | 1300 - 1200 | Strong intensity. spectroscopyonline.com |
Theoretical UV-Vis Spectra: The UV-Vis absorption spectrum is governed by electronic transitions, primarily within the naphthalene ring system, which acts as the principal chromophore. Quantum chemical calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities. nsf.gov Studies on the parent acrylic acid have shown that its absorption spectrum is sensitive to pH, with a red shift observed as the solution becomes more basic due to the deprotonation of the carboxylic acid. nsf.gov Similar computational models for this compound can predict how the electronic structure and, consequently, the absorption spectrum are affected by the interplay between the naphthyl chromophore and the carboxylate group under different environmental conditions.
Prediction of Spectroscopic Shifts and Band Assignments
A primary application of theoretical spectroscopy is the precise assignment of experimental spectral bands and the prediction of shifts caused by environmental factors. researchgate.net
Infrared Band Shifts: The positions of IR bands are highly sensitive to the molecular environment. For example, the C=O stretching frequency of the carboxylic acid group in this compound is predicted to shift based on its hydrogen-bonding state. When the molecule forms intermolecular hydrogen-bonded dimers, the C=O frequency is lower (a red shift) compared to the free monomer. icm.edu.pl Interaction with polar, hydrogen-bonding solvents can also disrupt these dimers and lead to shifts in the carbonyl band. icm.edu.pl
Interactive Table: Predicted Environmental Effects on Key Spectral Bands
| Spectrum | Band | Environmental Change | Predicted Effect | Rationale |
|---|---|---|---|---|
| Infrared | C=O Stretch | Increased solvent polarity / H-bonding | Red Shift (to lower cm⁻¹) | Disruption of intramolecular H-bonds and formation of new solute-solvent H-bonds. icm.edu.pl |
| UV-Vis | π → π* | Increased pH (Deprotonation) | Red Shift (to longer λ) | The carboxylate anion is a stronger electron-donating group, affecting the energy of the electronic transitions in the naphthyl chromophore. nsf.gov |
Advanced Applications in Chemical Science and Materials Engineering
Design and Synthesis of Photoresponsive Molecular Materials
The unique photochemical properties of 2-(2-Naphthyl)acrylic acid, specifically its ability to undergo [2+2] photocycloaddition, make it a prime candidate for the creation of materials that respond to light stimuli. This reaction involves the dimerization of two acid molecules upon exposure to UV light, forming a cyclobutane (B1203170) ring, a process that can induce significant structural and mechanical changes at the macroscopic level.
Utilization in Photomechanical Crystals and Actuators
Crystals composed of (E)-3-(naphthalen-2-yl)acrylic acid (NA) exhibit remarkable photomechanical behaviors when irradiated with ultraviolet light. mdpi.com The underlying mechanism for these motions is a head-to-head [2+2] photocycloaddition reaction within the crystal lattice, which causes significant molecular structure changes and generates internal strain. mdpi.com The release of this strain is transduced into macroscopic mechanical motion. organic-chemistry.org
| Crystal Morphology | Observed Photomechanical Effect (365 nm UV light) | Underlying Mechanism |
|---|---|---|
| Bulk Polycrystals | Shattering and splintering | Solid-state [2+2] photocycloaddition leading to lattice reconfiguration and strain |
| Microcrystal Plates | Cracking with fissures while maintaining overall morphology | |
| Microcrystal Rods | Pronounced bending |
Development of Photo-Switchable Systems Based on Naphthyl Acrylic Acid
The photochemical [2+2] cycloaddition reaction of naphthyl acrylic acids is not merely a single-event transformation but can be harnessed to create photo-switchable systems. The dimerization process, which forms the cyclobutane dimer, can be reversible. While the forward reaction is triggered by UV light, the reverse cycloreversion (cleavage of the dimer back to monomers) can potentially be induced by different wavelengths of light or by heat.
This reversible dimerization/cleavage cycle allows for the switching of a material's properties. For instance, researchers have demonstrated the fabrication of a simple "on/off" information storage system based on the fluorescence changes that occur during the photocycloaddition process in NA crystals. mdpi.com During the reaction, an intermediate fluorescence enhancement is observed, which differs from the fluorescence of both the initial monomer and the final dimer photoproduct. mdpi.com This light-induced, reversible change in molecular structure and optical properties forms the basis for its application in photo-switchable devices. The development of such systems is a key area of interest for applications in data storage and smart materials. mdpi.combohrium.com
Role as Key Intermediates and Reagents in Organic Synthesis
Beyond materials science, this compound is a valuable intermediate in synthetic organic chemistry, providing a scaffold for the construction of more complex molecules.
Precursors for Complex Chemical Structures (e.g., N-(mercaptoacyl)aminoacid derivatives)
This compound belongs to the class of α,β-unsaturated acids, which are versatile precursors for a variety of derivatives. One important transformation is the thia-Michael addition, which involves the conjugate addition of a thiol to the activated double bond. nih.govresearchgate.net This reaction is a highly efficient method for forming carbon-sulfur bonds. nih.gov
A patented process describes the synthesis of N-(mercaptoacyl)amino acid derivatives via a Michael addition of a thioacid to an α-substituted acrylamide. google.com As an α-substituted acrylic acid, this compound can, in principle, be converted to its corresponding amide and then serve as a Michael acceptor in this reaction scheme. This pathway opens up access to complex structures that are relevant in medicinal chemistry and biochemistry. google.comnih.gov The reaction is typically catalyzed by a weak base and proceeds readily, making it a valuable tool for molecular construction. nih.gov
Utility in Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, are powerful tools for forming carbon-carbon bonds. wikipedia.orgwikipedia.org In these reactions, acrylic acid and its derivatives are commonly used as coupling partners. mdpi.comsemanticscholar.org The Heck reaction, for instance, couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orglibretexts.org In this context, this compound can serve as the activated alkene component, reacting with an aryl or vinyl halide to introduce the naphthylacrylic moiety into a new molecular framework.
Furthermore, the naphthyl group itself is recognized as being significant in certain stereospecific cross-coupling reactions. nih.gov While specific studies extensively detailing the use of this compound as a substrate in major cross-coupling reactions are not widespread, its structure contains the key functional groups—an activated alkene and an aromatic naphthyl ring—that are fundamental to the utility of substrates in these powerful synthetic methodologies. nih.govresearchgate.net
Development of Novel Analytical Probes and Matrices
The inherent photophysical properties of the naphthyl group, combined with the conjugated system of the acrylic acid backbone, make this compound and its derivatives suitable for applications in analytical chemistry. A key area is in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS).
A successful MALDI matrix must strongly absorb laser radiation (typically UV) and facilitate the soft ionization of an analyte molecule with minimal fragmentation. nih.gov Compounds with aromatic ring systems are excellent candidates for this purpose. nih.gov While this compound itself is not commonly cited as a matrix, a closely related derivative, (E)-2-Cyano-3-(2-naphthyl)acrylic acid , has been specifically developed for this purpose. The addition of the electron-withdrawing cyano group enhances its properties as a MALDI matrix. This derivative has proven effective for the analysis of a wide range of compounds. nih.govresearchgate.net The naphthylacrylic acid core provides the necessary chromophore for UV laser absorption, while the carboxylic acid and cyano groups aid in the protonation and ionization of analyte molecules.
| Compound | Application | Relevant Properties |
|---|---|---|
| (E)-2-Cyano-3-(2-naphthyl)acrylic acid | Matrix for MALDI-MS | Strong UV absorption from naphthyl group; assists in analyte protonation; suitable for analysis of peptides, proteins, lipids, and saccharides. nih.govresearchgate.net |
Application as Matrices in Mass Spectrometry (e.g., MALDI-MS) for Non-Biological Samples
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique crucial for the analysis of large molecules, including synthetic polymers. The choice of a suitable matrix is critical for the successful desorption and ionization of the analyte. While a variety of organic molecules are employed as matrices, specific studies detailing the use of this compound for the analysis of non-biological samples could not be identified in the available literature. The suitability of a compound as a MALDI matrix depends on several factors, including its ability to absorb laser radiation at a specific wavelength, co-crystallize with the analyte, and facilitate proton transfer.
Although related naphthalene (B1677914) derivatives have been investigated as potential matrices, direct evidence and performance data for this compound in this specific context are not available. Further research would be necessary to evaluate its efficacy as a MALDI matrix for synthetic polymers and other non-biological materials.
Design of Polymeric Materials with Tailored Properties
The incorporation of functional monomers into polymers is a key strategy for developing materials with specific, tailored properties. The naphthyl group in this compound suggests potential for creating polymers with unique optical and surface characteristics.
Engineering Copolymers for Specific Material Science Applications (e.g., fluorescence, surface modification)
The synthesis of copolymers allows for the combination of different monomeric units to achieve desired material properties. While the copolymerization of various acrylic and methacrylic monomers containing naphthalene moieties has been explored for applications in fluorescence and surface modification, specific research on copolymers derived from this compound is not prominently featured in the scientific literature.
For instance, copolymers containing 1-naphthyl methacrylate (B99206) have been investigated for their photoresponsive fluorescent properties. These polymers can undergo photochemical transformations, leading to changes in their emission spectra, which is a desirable characteristic for applications in optical data storage and sensing.
Similarly, the modification of surfaces with copolymers containing acrylic acid units is a well-established method for altering surface properties such as wettability and adhesion. Hydrophobically modified poly(acrylic acid) hydrogels have been studied for their interaction with surfactants, demonstrating the tunability of polymer properties through copolymerization. However, specific examples and detailed research findings on the engineering of copolymers from this compound for targeted fluorescence or surface modification applications are not currently available.
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Discoveries
The study of 2-(2-Naphthyl)acrylic acid, also known as 3-(2-Naphthyl)acrylic acid, has yielded significant contributions across synthetic chemistry, material science, and medicinal chemistry. A primary academic achievement has been the development of various synthetic routes to produce the compound. The Knoevenagel-Döbner condensation, involving the reaction of 2-naphthaldehyde (B31174) and malonic acid, is a frequently cited and efficient method. evitachem.com Alternative syntheses such as the Stobbe condensation, Wittig reaction, and Horner-Wadsworth-Emmons reactions have also been established, providing versatility in its preparation. evitachem.com
A particularly notable area of discovery is the compound's behavior in the solid state, specifically its [2+2] photodimerization. evitachem.commdpi.com Research has demonstrated that crystals of this compound can undergo photodimerization upon UV irradiation to form regiopure cyclobutane (B1203170) derivatives, such as β-truxinic acid analogues. evitachem.comrsc.org This topochemical reaction is highly dependent on the crystal packing and alignment of the molecules. evitachem.com This photochemical reactivity has been harnessed to create photomechanical molecular crystals, which exhibit shape-dependent motions like bending, cracking, or splintering when exposed to UV light. mdpi.com
In polymer science, the carboxylic acid group allows this compound to be incorporated into copolymers. evitachem.com Studies have shown that copolymerization with monomers like methyl methacrylate (B99206) can yield polymers with enhanced thermal stability and fluorescence properties. evitachem.com Furthermore, investigations into its biological profile have identified potential applications in medicinal chemistry, with research indicating antioxidant, anti-inflammatory, analgesic, and antitubercular properties, primarily linked to its capacity for enzyme inhibition. evitachem.comcymitquimica.com
Identification of Remaining Challenges and Research Gaps
Despite these advances, several research gaps and challenges persist. The majority of research has focused on the thermodynamically favored (E)-isomer (trans configuration) of this compound. evitachem.com The synthesis, isolation, and characterization of the less stable (Z)-isomer (cis configuration) are not well-documented, leaving a gap in the understanding of how its stereochemistry influences its physical, chemical, and biological properties.
While a range of biological activities has been reported, the specific molecular mechanisms underlying these effects are not fully elucidated. evitachem.com The precise enzyme targets and pathways that are modulated by this compound remain largely unidentified. The progression from in-vitro findings to more comprehensive in-vivo studies is a necessary step that is currently lacking in the available literature.
Furthermore, the full potential of its derivatives is yet to be realized. Although some derivatives like (E)-2-Cyano-3-(2-naphthyl)acrylic acid have found niche applications as a matrix for MALDI-MS, a systematic exploration of how different functional groups on the naphthalene (B1677914) ring or acrylic acid moiety affect its properties is needed. sigmaaldrich.com In the realm of photomechanical crystals, achieving precise control over the type, direction, and magnitude of the mechanical response remains a significant challenge that hinders its practical application in devices. mdpi.com
Prospective Avenues for Theoretical and Experimental Investigations
Future research on this compound can be advanced through a combination of theoretical and experimental approaches.
Theoretical Investigations:
Computational Modeling: Density Functional Theory (DFT) and other computational methods could be employed to predict the photomechanical responses of different crystal polymorphs and to understand the kinetics of the [2+2] cycloaddition reaction. mdpi.com
Molecular Docking: In-silico studies could help identify potential biological targets by simulating the binding of this compound and its derivatives to the active sites of various enzymes, guiding future experimental work in drug discovery.
Experimental Investigations:
Stereoselective Synthesis: The development of novel synthetic methods for the stereoselective synthesis of the (Z)-isomer would allow for a thorough investigation of its unique properties and reactivity compared to the (E)-isomer. evitachem.com
Mechanistic Biological Studies: In-depth biochemical and cellular assays are required to determine the specific mechanisms of action for its observed anti-inflammatory and other biological effects. evitachem.com
Derivative Synthesis: A systematic synthesis of a library of derivatives with varied electronic and steric properties could uncover new compounds with enhanced biological activity or novel material properties.
Advanced Polymerization: Exploring its use in controlled polymerization techniques could lead to the creation of well-defined block copolymers and other advanced architectures, providing access to new materials with tailored optical and physical properties. evitachem.comacs.org
Template-Directed Photodimerization: Utilizing covalent templates in solution or the solid state could provide a pathway to selectively synthesize specific, and potentially unsymmetrical, cyclobutane isomers that are not accessible through direct irradiation of the crystal. rsc.orgnih.gov
Emerging Applications and Potential for Novel Chemical Systems
The unique properties of this compound position it as a valuable component for developing novel chemical systems and applications.
Smart Materials and Actuators: The demonstrated photomechanical effect is a key discovery pointing towards its use in light-driven actuators, soft robotics, and photosensitive switches. mdpi.com The ability of its crystals to bend and crack under UV light could be engineered for microscopic devices or sensors.
Drug Discovery Scaffold: Its demonstrated enzyme inhibition and anti-inflammatory properties make it an attractive scaffold for the development of new therapeutic agents. evitachem.comcymitquimica.com Further functionalization could lead to more potent and selective drug candidates.
Optoelectronic Materials: The naphthalene group is an intrinsic chromophore. Copolymers containing this moiety exhibit enhanced fluorescence, suggesting potential applications in organic light-emitting diodes (OLEDs), fluorescent probes, and other optical materials. evitachem.com
Information Storage: The reversible nature of some photochemical reactions, such as the [2+2] cycloaddition, could be explored for its potential in high-density optical data storage systems, where the compound could act as a molecular switch. rsc.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(2-Naphthyl)acrylic acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via Friedel-Crafts acylation or coupling reactions. For example, 2-(2-Naphthyl)acetyl chloride (CAS 37859-25-9) serves as a precursor, requiring anhydrous conditions and catalysts like AlCl₃ to minimize side reactions . Optimization of solvent polarity (e.g., dichloromethane vs. THF) and temperature (room temp. vs. reflux) significantly impacts yield, with yields >90% reported under controlled conditions .
- Characterization : Confirm purity via GC (>97%) or HPLC, and structural identity using FT-IR (C=O stretch at ~1700 cm⁻¹) and ¹³C NMR (naphthyl carbons at δ 120-140 ppm) .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?
- Spectroscopy : ¹H NMR reveals the acrylic acid proton (δ 6.3–6.8 ppm, doublet) and naphthyl aromatic protons (δ 7.4–8.2 ppm). Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 198 (C₁₃H₁₀O₂⁺) .
- Crystallography : X-ray diffraction (XRD) resolves bond angles and torsional strain. For example, the dihedral angle between the naphthyl ring and acrylic acid moiety is ~15°, affecting conjugation .
Q. What are the stability considerations for this compound in aqueous and organic solvents?
- Stability Profile : The compound is hygroscopic and prone to dimerization in polar solvents (e.g., water, methanol). Store at 4°C in anhydrous environments (e.g., desiccated argon atmosphere) .
- Degradation Pathways : Acid-catalyzed hydrolysis of the acrylic double bond occurs at pH < 3, forming 2-(2-Naphthyl)propanoic acid. Monitor via TLC (silica gel, hexane:EtOAc 3:1) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported crystallographic data for this compound derivatives?
- Data Contradictions : Variations in bond lengths (e.g., C=O: 1.21–1.23 Å) arise from differences in experimental resolution (≤0.01 Å error) or temperature during XRD . Use high-resolution synchrotron XRD and refine models with software like SHELXL to resolve ambiguities .
- Validation : Cross-reference with computational models (DFT at B3LYP/6-311+G(d,p)) to validate experimental geometries .
Q. What strategies improve stereochemical control during the synthesis of this compound-based chiral catalysts?
- Chiral Induction : Employ asymmetric catalysis with Evans’ oxazaborolidines or Sharpless epoxidation reagents to achieve enantiomeric excess (>80%). Monitor stereochemistry via chiral HPLC (Chiralpak IA column) .
- Challenges : Steric hindrance from the naphthyl group reduces catalyst accessibility. Mitigate by introducing bulky protecting groups (e.g., tert-butyl) on the acrylic acid moiety .
Q. How does this compound interact with biological targets, and what assays quantify its inhibitory effects?
- Mechanistic Studies : The compound inhibits serine proteases (e.g., cathepsin G) via competitive binding to the active site. Use fluorescence polarization assays with FITC-labeled substrates (IC₅₀ ~50 nM) .
- Structure-Activity Relationship (SAR) : Modify the naphthyl group with electron-withdrawing substituents (e.g., -NO₂) to enhance binding affinity. Validate via molecular docking (AutoDock Vina) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
